molecular formula C11H13NO4 B1320904 Methyl 2-(4-nitrophenyl)butanoate CAS No. 24646-25-1

Methyl 2-(4-nitrophenyl)butanoate

Cat. No. B1320904
CAS RN: 24646-25-1
M. Wt: 223.22 g/mol
InChI Key: RJRSBLADCYAQKP-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)butanoate is a chemical compound that is related to various synthesized molecules with a nitrophenyl group. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed involve similar functional groups and structural motifs, such as nitro groups attached to a phenyl ring and a butanoate moiety.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be performed without the need for catalysts or additives. For instance, a four-component synthesis method has been developed to create 3-substituted 2-methylene-4-nitrobutanenitriles, which shares the nitrophenyl feature and a similar carbon backbone to this compound . This method combines N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde at room temperature, indicating a potential pathway for synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using crystallographic methods. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one has been determined, revealing its crystallization in the space group C2/c with specific cell dimensions and a calculated density . Another related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, also had its crystal structure solved, showing it belongs to the space group P21/n with its own unique cell dimensions and density . These analyses provide insights into the possible geometric configuration of this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the crystallographic data provided. The density and space group information suggest solid-state properties that could influence the compound's solubility, melting point, and reactivity . The intramolecular hydrogen bond observed in one of the related compounds indicates the possibility of similar stabilizing interactions in this compound, which could affect its boiling point and solubility in various solvents .

Scientific Research Applications

Molecular Structure and Chain Formation

Methyl 2-(4-nitrophenyl)butanoate's derivatives exhibit polarized molecular electronic structures. These molecules, such as methyl 3-(2-nitrophenylhydrazono)butanoate and methyl 3-(2,4-dinitrophenylhydrazono)butanoate, are linked into chains by single C-H...O hydrogen bonds, contributing to their structural uniqueness (Wardell et al., 2007).

Synthesis and Stability Analysis

The compound plays a role in the synthesis of complex chemical structures. For instance, the reaction of methyl 4-(3′-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride leads to derivatives with increased stability (Buss, Coe, & Tatlow, 1997).

Inhibitory Potency in Biological Enzymes

Some derivatives of this compound exhibit inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes. This potency varies across different analogues of the compound (Mason et al., 2003).

Copolymerization and Reactivity

The compound is involved in copolymerization processes, such as the copolymerization of 4-nitrophenyl acrylate with methyl methacrylate. This process is significant in understanding the reactivity ratios and thermal properties of the polymers formed (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

Analytical and Structural Characterization

This compound analogues undergo comprehensive analytical and structural characterization, including various chromatographic and spectroscopic methods. Such studies broaden the understanding of these substances, especially for forensic and clinical applications (Dybowski et al., 2021).

Flow Regimes and Mass Transfer in Micro-Reactor Systems

The compound is utilized in micro-reactor systems to study flow regimes and mass transfer rates. This is particularly observed in the two-phase alkaline hydrolysis of 4-nitrophenyl acetate, a derivative of this compound (Plouffe, Roberge, & Macchi, 2016).

Electrochemical Reduction and Radical Anions

This compound derivatives undergo electrochemical reduction studies. These studies reveal the behavior of electrogenerated radical anions and their reaction pathways, contributing to the understanding of their electrochemical properties (Pilard et al., 2001).

Safety and Hazards

The safety information available indicates that exposure to “Methyl 2-(4-nitrophenyl)butanoate” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .

properties

IUPAC Name

methyl 2-(4-nitrophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRSBLADCYAQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595911
Record name Methyl 2-(4-nitrophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24646-25-1
Record name Methyl 2-(4-nitrophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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